N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine
CAS No.: 1040682-99-2
Cat. No.: VC2621524
Molecular Formula: C19H24ClNO2
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine - 1040682-99-2](/images/structure/VC2621524.png)
Specification
CAS No. | 1040682-99-2 |
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Molecular Formula | C19H24ClNO2 |
Molecular Weight | 333.8 g/mol |
IUPAC Name | 3-butoxy-N-[2-(4-chloro-2-methylphenoxy)ethyl]aniline |
Standard InChI | InChI=1S/C19H24ClNO2/c1-3-4-11-22-18-7-5-6-17(14-18)21-10-12-23-19-9-8-16(20)13-15(19)2/h5-9,13-14,21H,3-4,10-12H2,1-2H3 |
Standard InChI Key | FJOHVAZTKPEUFC-UHFFFAOYSA-N |
SMILES | CCCCOC1=CC=CC(=C1)NCCOC2=C(C=C(C=C2)Cl)C |
Canonical SMILES | CCCCOC1=CC=CC(=C1)NCCOC2=C(C=C(C=C2)Cl)C |
Introduction
Physical and Chemical Properties
Chemical Properties
The chemical properties of N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine can be inferred from its structural components and functional groups:
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Amine Reactivity: As a secondary amine, the nitrogen can participate in various reactions, including alkylation, acylation, and coordination with metal ions.
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Ether Linkages: The compound contains two ether groups (-O-), which are generally stable under neutral conditions but may undergo cleavage under strongly acidic or basic conditions.
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Aromatic Substituents: The presence of aromatic rings allows for potential electrophilic aromatic substitution reactions, particularly at positions with higher electron density.
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Halogen Functionality: The chloro substituent may participate in nucleophilic aromatic substitution reactions or metal-catalyzed coupling reactions, making it a potential site for chemical modifications.
These chemical properties suggest potential reactivity patterns that could be exploited in synthetic applications or structure-activity relationship studies.
Synthesis and Preparation
Synthetic Routes
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Nucleophilic Substitution Reaction: A potential synthesis could involve the reaction of 3-butoxyphenylamine with 2-(4-chloro-2-methylphenoxy)ethyl halide through nucleophilic substitution.
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Reductive Amination: Another approach might involve reductive amination between an appropriate 3-butoxyphenylamine and an aldehyde or ketone derivative containing the 4-chloro-2-methylphenoxy moiety.
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Etherification and Subsequent Amination: The synthesis might proceed through the formation of the ether linkages followed by the introduction of the amine functionality.
These proposed synthetic routes would require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
Production Considerations
For laboratory or industrial production of N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine, several considerations should be taken into account:
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Starting Materials: The availability and cost of precursors such as 3-butoxyphenylamine and 4-chloro-2-methylphenol derivatives.
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Reaction Conditions: Optimization of temperature, solvent, catalyst, and reaction time to maximize yield and minimize side products.
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Purification Methods: Techniques such as recrystallization, column chromatography, or distillation may be necessary to obtain the compound in high purity.
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Safety Considerations: Proper handling of reactive intermediates and potentially hazardous reagents during the synthesis process.
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Scale-up Challenges: Potential issues related to scaling up the synthesis from laboratory to industrial production.
Detailed experimental procedures for the synthesis of this compound would typically be found in specialized chemical literature or patents related to its development or applications.
Applications and Research Relevance
Research Status
The research status of N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine appears to be primarily at the chemical characterization level, based on the available search results. The compound is listed in chemical databases such as PubChem (CID: 28308774) and has been assigned a CAS Registry Number (1040682-99-2) , indicating its recognition in the chemical literature.
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Biological activity or pharmacological properties
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Detailed synthesis methods or yields
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Specific industrial applications or patents
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Structure-activity relationship studies
This suggests that further research may be needed to fully explore the potential applications and properties of this compound. Researchers interested in this compound would likely need to conduct experimental studies to determine its biological activity, toxicity profile, and potential utility in various applications.
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